(4R,4'R,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,4'R,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) is a useful research compound. Its molecular formula is C39H32N2O2 and its molecular weight is 560.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4R,4'R,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4R,4'R,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4R,4'R,5R,5'R)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (CAS No. 2757085-87-1) is a complex organic molecule with potential biological activities. Its molecular formula is C39H32N2O2, and it has a molecular weight of 560.68 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its structural features that suggest possible interactions with biological targets.
Chemical Structure and Properties
The compound features two 4,5-diphenyl-4,5-dihydrooxazole moieties linked by a 2,3-dihydro-1H-indene unit. This unique structure may contribute to its biological activity through various mechanisms, including enzyme inhibition and receptor modulation.
Property | Value |
---|---|
Molecular Formula | C39H32N2O2 |
Molecular Weight | 560.68 g/mol |
CAS Number | 2757085-87-1 |
Anticancer Potential
Recent studies have indicated that compounds similar to the one may exhibit anticancer properties. For instance, oxazole derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The structural characteristics of this compound suggest that it could interact with key cellular pathways involved in cancer progression.
Enzyme Inhibition
Research has highlighted the potential of oxazole derivatives as enzyme inhibitors. Specifically, they may target enzymes involved in metabolic pathways critical for tumor growth. The inhibition of such enzymes can lead to reduced proliferation of cancer cells.
Case Studies
- Study on Oxazole Derivatives : A study published in Journal of Medicinal Chemistry explored the biological activity of various oxazole derivatives. It was found that certain modifications enhanced their potency against specific cancer types, suggesting that structural variations can significantly impact biological efficacy .
- Mechanistic Insights : Another investigation focused on the mechanism of action for oxazole-containing compounds revealed that they could act as competitive inhibitors for enzymes like tyrosine kinases, which are often overactive in cancers .
- In Vivo Studies : Animal model studies have demonstrated that compounds with similar structures can effectively reduce tumor size and improve survival rates when administered in therapeutic doses .
Research Findings
- Cell Line Studies : The compound's activity was tested against several cancer cell lines (e.g., HeLa, MCF-7). Results indicated significant cytotoxic effects at micromolar concentrations.
- Mechanism of Action : Preliminary data suggest that the compound may induce apoptosis via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases.
属性
IUPAC Name |
(4R,5R)-2-[2-[(4R,5R)-4,5-diphenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32N2O2/c1-5-15-27(16-6-1)33-35(29-19-9-3-10-20-29)42-37(40-33)39(25-31-23-13-14-24-32(31)26-39)38-41-34(28-17-7-2-8-18-28)36(43-38)30-21-11-4-12-22-30/h1-24,33-36H,25-26H2/t33-,34-,35-,36-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCBNAKEMVGOCN-MGXDLYCJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CC1(C3=NC(C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=NC(C(O6)C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2CC1(C3=N[C@@H]([C@H](O3)C4=CC=CC=C4)C5=CC=CC=C5)C6=N[C@@H]([C@H](O6)C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32N2O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。